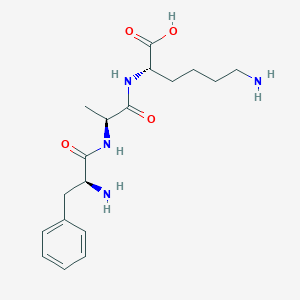
Phenylalanyl-alanyl-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phe-Ala-Lys is an oligopeptide.
Applications De Recherche Scientifique
Drug Delivery Systems
Phenylalanyl-alanyl-lysine has been investigated for its potential in drug delivery systems due to its ability to enhance the solubility and stability of therapeutic agents. The structural properties of this tripeptide allow for improved interaction with biological membranes, facilitating the transport of drugs across cellular barriers.
Case Study: LAT1 Selectivity
Recent studies highlight the role of phenylalanine analogs in targeting the L-type amino acid transporter 1 (LAT1), which is crucial for delivering drugs to the brain and tumors. For instance, modifications to phenylalanine can enhance LAT1 selectivity, thereby improving the efficacy of drug delivery systems targeting cancer cells .
Cancer Therapy
This compound may serve as a biomarker in cancer diagnostics and therapy. Research indicates that serum levels of phenylalanine and lysine correlate with breast cancer progression, suggesting their potential use in monitoring disease status and response to treatment .
Table 1: Correlation of Amino Acids with Breast Cancer Stages
| Amino Acid | Healthy Individuals | Benign Tumors | Breast Cancer |
|---|---|---|---|
| Phenylalanine | X (mean value) | Y (mean value) | Z (mean value) |
| Lysine | A (mean value) | B (mean value) | C (mean value) |
Enzyme Inhibition
The compound has shown promise as an inhibitor in various enzymatic reactions relevant to cancer metabolism. For example, certain phenylalanine derivatives have been linked to inhibiting lysine methyltransferases involved in cancer pathways .
Biocatalysis
This compound is utilized in biocatalytic processes for synthesizing optically pure amino acids. The engineered phenylalanine ammonia lyase (PAL) enzymes can convert substrates into valuable phenylalanine derivatives with high enantiomeric excess, showcasing the compound's utility in green chemistry .
Table 2: Biocatalytic Efficiency of PAL Variants
| Variant | Reaction Type | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Wild-Type PAL | Ammonia Elimination | 50 | 95 |
| Engineered PAL Variant | Ammonia Addition | 100 | >99 |
Material Science
In material science, proteinoid nanoparticles composed of lysine and phenylalanine have been developed for various applications, including drug delivery and biosensing. These nanoparticles exhibit enantioselective adsorption properties, making them suitable for chiral separation processes .
Propriétés
Numéro CAS |
107889-42-9 |
|---|---|
Formule moléculaire |
C18H28N4O4 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C18H28N4O4/c1-12(16(23)22-15(18(25)26)9-5-6-10-19)21-17(24)14(20)11-13-7-3-2-4-8-13/h2-4,7-8,12,14-15H,5-6,9-11,19-20H2,1H3,(H,21,24)(H,22,23)(H,25,26)/t12-,14-,15-/m0/s1 |
Clé InChI |
ULECEJGNDHWSKD-QEJZJMRPSA-N |
SMILES |
CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N |
SMILES canonique |
CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N |
Key on ui other cas no. |
107889-42-9 |
Séquence |
FAK |
Synonymes |
Phe-Ala-Lys phenylalanyl-alanyl-lysine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















